
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine is a synthetic organic compound that belongs to the class of diazetidines These compounds are characterized by a four-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine typically involves multi-step organic reactions. One possible route could involve the formation of the diazetidine ring through cyclization reactions, followed by the introduction of phenyl and methyl groups via substitution reactions. Specific reagents, catalysts, and reaction conditions would be required to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions could introduce different functional groups.
科学研究应用
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds may include other diazetidines with different substituents or related nitrogen-containing heterocycles. Examples could be:
- N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-one
- N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-thione
Uniqueness
The uniqueness of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine lies in its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics.
属性
CAS 编号 |
13896-20-3 |
|---|---|
分子式 |
C35H31N3 |
分子量 |
493.6 g/mol |
IUPAC 名称 |
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine |
InChI |
InChI=1S/C35H31N3/c1-26-14-20-31(21-15-26)36-34-35(29-10-6-4-7-11-29,30-12-8-5-9-13-30)38(33-24-18-28(3)19-25-33)37(34)32-22-16-27(2)17-23-32/h4-25H,1-3H3 |
InChI 键 |
LEVKXTSWSYNGBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


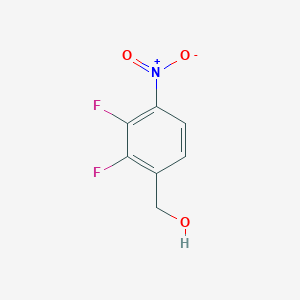

![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
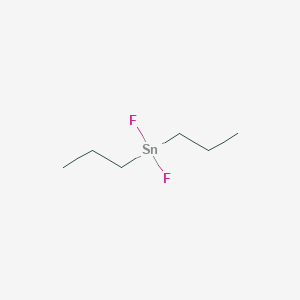
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)

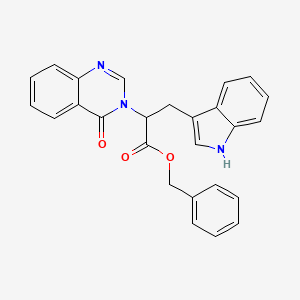
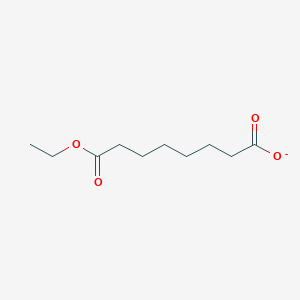
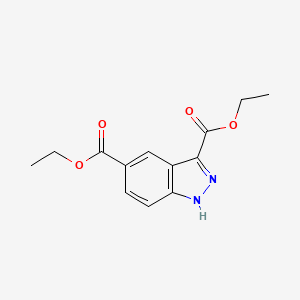
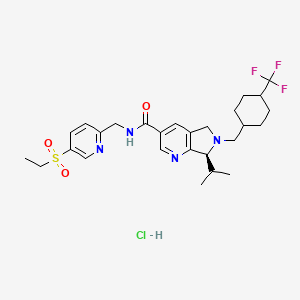
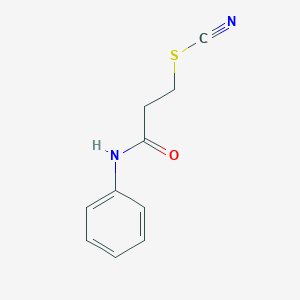
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)

